An In-Depth Technical Guide to Trichloro(2-bromoethyl)silane: Structure, Properties, and Applications for Advanced Research
An In-Depth Technical Guide to Trichloro(2-bromoethyl)silane: Structure, Properties, and Applications for Advanced Research
This guide provides a comprehensive technical overview of trichloro(2-bromoethyl)silane, a bifunctional organosilane of significant interest to researchers and professionals in drug development, materials science, and synthetic chemistry. By leveraging its dual reactivity—a hydrolyzable trichlorosilyl group for inorganic surface anchoring and a reactive bromoethyl group for subsequent organic transformations—this molecule serves as a versatile molecular linker. This document will delve into its fundamental chemical properties, synthesis strategies, reaction mechanisms, and key applications, with a particular focus on its utility in the development of advanced drug delivery systems and surface-modified materials.
Core Molecular Profile: Structure and Physicochemical Properties
Trichloro(2-bromoethyl)silane is a halogenated organosilane that, while less common than its chlorinated analog, offers unique synthetic advantages due to the differential reactivity of the carbon-bromine bond.
Chemical Structure and Molecular Weight
The structure of trichloro(2-bromoethyl)silane consists of a central silicon atom bonded to three chlorine atoms and a 2-bromoethyl group.
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Molecular Formula: C₂H₄BrCl₃Si
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Structure: Br-CH₂-CH₂-SiCl₃
The molecular weight of this compound is calculated from the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 2 | 24.022 |
| Hydrogen | H | 1.008 | 4 | 4.032 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Chlorine | Cl | 35.453 | 3 | 106.359 |
| Silicon | Si | 28.085 | 1 | 28.085 |
| Total | 242.402 |
The calculated molecular weight of trichloro(2-bromoethyl)silane is 242.40 g/mol . For comparison, the molecular weight of its widely-used counterpart, trichloro(2-chloroethyl)silane (C₂H₄Cl₄Si), is approximately 197.95 g/mol .[1][2]
Physicochemical Properties (Inferred)
Direct experimental data for trichloro(2-bromoethyl)silane is not widely available. However, its physical properties can be reasonably inferred from its structure and comparison with analogous compounds like ethyltrichlorosilane and trichloro(2-chloroethyl)silane.[1][3]
| Property | Inferred Value | Rationale and Comparative Insights |
| Appearance | Colorless to pale yellow fuming liquid | Similar to other chlorosilanes, which are typically clear liquids that may fume in the presence of moisture. |
| Odor | Pungent, acrid | Characteristic of chlorosilanes, which release HCl upon hydrolysis with atmospheric moisture. |
| Boiling Point | > 153 °C | Higher than trichloro(2-chloroethyl)silane (152-153 °C) due to the heavier bromine atom leading to stronger van der Waals forces. |
| Density | > 1.419 g/mL | Expected to be denser than its chloro-analog (1.419 g/mL) due to the higher mass of bromine compared to chlorine. |
| Reactivity | Highly reactive with protic solvents (water, alcohols) | The trichlorosilyl group is susceptible to rapid hydrolysis, a hallmark of chlorosilanes.[4] |
Synthesis and Reactivity: A Dual-Nature Molecule
The synthetic utility of trichloro(2-bromoethyl)silane stems from its two distinct reactive sites. Understanding the methods of its formation and its subsequent chemical behavior is crucial for its effective application.
Synthetic Methodologies
Two primary retrosynthetic pathways can be envisioned for the synthesis of trichloro(2-bromoethyl)silane, drawing from established organosilicon chemistry.
A common and efficient method for forming carbon-silicon bonds is the hydrosilylation of alkenes.[5] In this approach, trichlorosilane (HSiCl₃) is added across the double bond of vinyl bromide (CH₂=CHBr). This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆).[6]
Experimental Protocol: Catalytic Hydrosilylation
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Reactor Setup: A dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with vinyl bromide and a suitable solvent (e.g., toluene).
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Catalyst Introduction: A catalytic amount of Speier's catalyst is added to the reaction mixture.
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Reactant Addition: Trichlorosilane is added dropwise to the mixture at a controlled temperature.
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Reaction and Monitoring: The reaction is typically heated to reflux and monitored by GC-MS to track the consumption of reactants and formation of the product.
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Purification: The product is isolated by fractional distillation under reduced pressure.
An alternative route involves the free-radical halogenation of ethyltrichlorosilane (CH₃-CH₂-SiCl₃).[7] This reaction is initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide) and uses a brominating agent like N-bromosuccinimide (NBS).
It is important to note that radical bromination is highly selective for the most stable radical intermediate.[8][9] In the case of ethyltrichlorosilane, bromination will preferentially occur at the carbon adjacent to the silicon atom.
Key Chemical Reactivity
The utility of trichloro(2-bromoethyl)silane lies in the orthogonal reactivity of its two functional ends.
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Hydrolysis of the Trichlorosilyl Group: The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with water or other protic species to form silanols (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (e.g., silica, glass, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. This is the fundamental reaction for its use as a surface modification agent.[10]
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Reactivity of the Carbon-Bromine Bond: The C-Br bond is a versatile functional handle for a variety of nucleophilic substitution reactions. The bromide is a good leaving group, allowing for the introduction of other functionalities such as azides, amines, thiols, and cyanides. This two-step functionalization is key to its application in creating tailored surfaces.
Applications in Research and Development
The dual-functional nature of trichloro(2-bromoethyl)silane makes it a valuable tool in several high-tech fields, particularly where the interface between organic and inorganic materials is critical.
Surface Modification and Functionalization
Trichloro(2-bromoethyl)silane is an excellent candidate for creating reactive surfaces on a variety of substrates.[11][12] The initial immobilization via the trichlorosilyl group leaves a surface decorated with reactive bromoethyl groups. These can then be used to graft polymers, attach biomolecules, or introduce other desired functionalities. This is particularly useful in:
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Chromatography: Creating stationary phases with specific affinities.
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Biomedical Devices: Modifying implant surfaces to improve biocompatibility or introduce antimicrobial properties.
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Sensors: Immobilizing receptor molecules onto sensor surfaces.
Drug Development and Delivery
In the realm of drug development, functionalized nanoparticles are gaining prominence as targeted drug delivery vehicles.[13] Trichloro(2-bromoethyl)silane can be used to modify the surface of inorganic nanoparticles (e.g., silica or magnetic nanoparticles). The bromoethyl group can then be converted to an azide, which can undergo "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach targeting ligands or drug molecules. This allows for the precise engineering of drug carriers.[14][15]
Workflow: Nanoparticle Functionalization for Drug Delivery
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Nanoparticle Synthesis: Prepare inorganic nanoparticles (e.g., silica nanoparticles) with surface hydroxyl groups.
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Silanization: Treat the nanoparticles with trichloro(2-bromoethyl)silane to create a bromo-functionalized surface.
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Azide Conversion: React the bromo-functionalized nanoparticles with sodium azide to convert the surface groups to azidoethyl groups.
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Drug/Ligand Conjugation: Use click chemistry to attach an alkyne-modified drug or targeting ligand to the azido-functionalized nanoparticles.
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Purification and Characterization: Purify the functionalized nanoparticles and characterize the surface modification and drug loading.
Safety and Handling
Trichloro(2-bromoethyl)silane, like other chlorosilanes, is a hazardous chemical that requires careful handling in a controlled laboratory environment.[4]
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Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. All handling should be done under anhydrous conditions in a well-ventilated fume hood.
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Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[16]
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Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat, must be worn at all times.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
Conclusion
Trichloro(2-bromoethyl)silane is a potent bifunctional molecule that serves as a critical bridge between the inorganic and organic chemical realms. Its trichlorosilyl group provides a robust anchor to a variety of surfaces, while the bromoethyl group offers a versatile handle for a wide array of subsequent chemical modifications. For researchers in drug development, materials science, and beyond, a thorough understanding of its structure, synthesis, and reactivity is paramount to harnessing its full potential in creating novel, functionalized materials and advanced therapeutic systems.
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